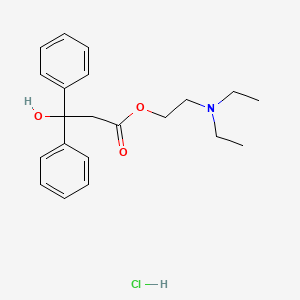

Diethylaminoethyl diphenylhydroxypropionate hydrochloride

説明

特性

CAS番号 |

53421-38-8 |

|---|---|

分子式 |

C21H28ClNO3 |

分子量 |

377.9 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H |

InChIキー |

AABXRENNINHJOR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

正規SMILES |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

他のCAS番号 |

53421-38-8 |

同義語 |

3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester |

製品の起源 |

United States |

準備方法

合成経路と反応条件: ジフェニルヒドロキシプロピオン酸ジエチルアミノエチルエステル塩酸塩の合成は、通常、ジフェニルヒドロキシプロピオン酸とジエチルアミノエチルクロリドを制御された条件下で反応させることから始まります。 反応は通常、適切な溶媒と触媒の存在下で行われ、目的とする生成物の形成が促進されます .

工業的生産方法: 工業的な環境では、ジフェニルヒドロキシプロピオン酸ジエチルアミノエチルエステル塩酸塩の生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業用グレードの溶媒と触媒を使用し、最終生成物の高収率と高純度を確保することが含まれます .

化学反応の分析

反応の種類: ジフェニルヒドロキシプロピオン酸ジエチルアミノエチルエステル塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応する酸化物を生成することができます。

還元: より単純な化合物に還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主要生成物の形成: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される場合があり、還元によりより単純な炭化水素が生成される場合があります .

科学的研究の応用

Chemical Properties and Structure

Diethylaminoethyl diphenylhydroxypropionate hydrochloride is classified as a diarylmethane derivative. Its molecular formula is and it has a molecular weight of approximately 377.91 g/mol. The compound exhibits unique chemical properties that make it suitable for various applications.

Scientific Research Applications

1. Chemistry

- Reagent in Synthesis : this compound is utilized as a reagent in organic synthesis, particularly in the development of novel compounds and materials.

2. Biology

- Cellular Studies : The compound is employed in biological research to investigate cellular processes, including drug absorption and metabolism.

- Pharmacological Research : It plays a role in studying the pharmacokinetics of drugs, particularly in transdermal delivery systems.

3. Medicine

- Therapeutic Agent Development : this compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

- Medical Application Agents : It has been described as an agent with high percutaneous absorbability, making it suitable for use in medical patches and topical formulations aimed at improving drug delivery efficiency .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a reagent for creating novel compounds |

| Biology | Cellular Studies | Investigates drug absorption and metabolism |

| Medicine | Therapeutic Development | Potential use in treating cancer and inflammation |

| Medical Devices | Transdermal Patches | Enhances drug delivery through skin absorption |

Case Studies

Case Study 1: Medical Application Agent

A study outlined the use of this compound in medical patches. The research demonstrated that the compound significantly enhances the release rate of active pharmaceutical ingredients, thereby improving therapeutic outcomes in patients requiring transdermal drug delivery .

Case Study 2: Pharmacokinetic Studies

In pharmacological studies, this compound was tested for its ability to enhance the bioavailability of co-administered drugs. The results indicated a marked increase in plasma concentrations of the drugs involved, suggesting that this compound could be pivotal in developing more effective drug formulations.

作用機序

類似化合物の比較

類似化合物:

- ジフェニルヒドロキシプロピオン酸ジエチルアミノエチルエステル

- ジフェニルヒドロキシプロピオン酸

- ジエチルアミノエチルクロリド

比較: ジフェニルヒドロキシプロピオン酸ジエチルアミノエチルエステル塩酸塩は、その特定の化学構造と特性により独特です。 類似化合物と比較して、明確な反応性と用途を示しており、さまざまな科学分野や工業分野で価値のあるものとなっています.

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural and functional similarities with other amine hydrochlorides. Below is a comparative analysis based on molecular features, applications, and pharmacological

Table 1: Comparative Analysis of Diethylaminoethyl Diphenylhydroxypropionate Hydrochloride and Related Compounds

Key Differences and Research Findings

Structural Complexity: this compound is more structurally complex than simpler amine salts (e.g., diethylamine hydrochloride). In contrast, Diethylpropion Hydrochloride’s phenethylamine core is associated with stimulant effects, while the diphenyl groups in the target compound suggest affinity for hydrophobic binding sites (e.g., serotonin or dopamine receptors) .

Synthetic Pathways: The compound is synthesized via S-alkylation of benzoxazepinethiones using β-diethylaminoethyl chloride hydrochloride, a method distinct from the direct amination or alkylation routes used for Diethylpropion Hydrochloride .

Pharmacological Activity: Compounds like Diethylpropion Hydrochloride and Dopamine Hydrochloride have well-documented clinical uses, whereas this compound’s applications are inferred from its role in synthesizing benzoxazepine derivatives with tranquillizing effects .

Solubility and Stability :

- Hydrochloride salts generally exhibit improved aqueous solubility. However, the diphenyl groups in the target compound may reduce solubility compared to Diethylamine hydrochloride, necessitating formulation adjustments .

生物活性

Diethylaminoethyl diphenylhydroxypropionate hydrochloride, commonly referred to as SKF 525-A, is a compound of significant interest in pharmacological research due to its various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H27ClN2O3 and a molecular weight of 392.90 g/mol. Its structure features a diphenylhydroxypropionate moiety, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H27ClN2O3 |

| Molecular Weight | 392.90 g/mol |

| Solubility | Soluble in water |

| pKa | 7.4 |

The biological activity of SKF 525-A primarily involves its role as an inhibitor of drug-metabolizing enzymes. Studies have shown that it can significantly alter the pharmacokinetics of co-administered drugs. For instance, in a study involving rats, administration of SKF 525-A led to a three-fold increase in plasma concentration of sulphacetamide, indicating its potential to inhibit hepatic metabolism and enhance drug bioavailability .

Effects on Drug Metabolism

SKF 525-A has been observed to impact the distribution and excretion of various drugs. In particular, it was noted to decrease the renal excretion of sulphacetamide, suggesting that it may inhibit renal clearance mechanisms as well . This property makes it a candidate for further studies in pharmacokinetic modulation.

Safety and Toxicity

While SKF 525-A exhibits promising pharmacological effects, understanding its safety profile is crucial. Research indicates that high doses can lead to toxicity; however, specific toxicity data remains limited. It is essential to conduct further studies to establish safe dosage ranges and potential side effects.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits drug-metabolizing enzymes |

| Pharmacokinetic Modulation | Increases plasma concentration of co-administered drugs |

| Renal Excretion | Decreases renal clearance of certain drugs |

Case Study 1: Impact on ADHD Medication

In a preclinical study involving spontaneously hypertensive rats (a model for ADHD), SKF 525-A was administered alongside methylphenidate. Results indicated that rats treated with SKF 525-A exhibited increased susceptibility to addiction-like behaviors when later exposed to cocaine. This suggests that SKF 525-A may influence the long-term effects of ADHD medications on addiction risk .

Case Study 2: Clinical Implications in Drug Interactions

A clinical case study highlighted the use of SKF 525-A in patients undergoing treatment with multiple medications. The compound's ability to modulate drug metabolism was observed to enhance therapeutic efficacy while reducing adverse effects associated with polypharmacy.

Research Findings

Recent studies have focused on the compound's utility in enhancing drug delivery systems due to its favorable absorption characteristics. Its application in transdermal drug delivery systems has been explored, demonstrating improved percutaneous absorption when combined with other active pharmaceutical ingredients .

Table 3: Research Findings Overview

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing diethylaminoethyl diphenylhydroxypropionate hydrochloride, and how is purity validated? A: Synthesis typically involves S-alkylation of a precursor (e.g., benzoxazepinethiones) with β-diethylaminoethyl chloride hydrochloride in tetrahydrofuran using sodium hydride as a base . Purification often employs recrystallization or column chromatography. Purity validation requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) and mass spectrometry to confirm molecular weight . Proton NMR is critical for verifying structural integrity, particularly aromatic and aliphatic proton signals .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound? A: Yield optimization involves controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of β-diethylaminoethyl chloride hydrochloride to prevent excess). Byproduct reduction may require slow addition of alkylating agents and inert atmospheres to avoid oxidation. Impurity profiling via UPLC-MS helps identify side products (e.g., unreacted starting materials or over-alkylated derivatives) .

Basic Analytical Method Development

Q: Which analytical techniques are recommended for quantifying this compound in complex matrices? A: Reverse-phase HPLC with diode array detection (DAD) is standard, using a gradient elution of 0.1% trifluoroacetic acid in water/acetonitrile. For biological matrices, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity . Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines .

Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in potency assays caused by hygroscopicity or degradation? A: Hygroscopicity requires storage in desiccated environments and Karl Fischer titration for water content analysis. Degradation products (e.g., hydrolyzed esters) are identified via forced degradation studies (acid/base/oxidative stress) followed by LC-HRMS. Stability-indicating methods with charged aerosol detection (CAD) improve quantification of non-UV-active degradants .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological activity of this compound? A: Receptor-binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors) and functional assays (cAMP accumulation or calcium flux) are common. Tranquillizing effects can be assessed using rodent models of anxiety (elevated plus maze) . Cytotoxicity screening via MTT assays in neuronal cell lines is critical for safety profiling .

Data Contradiction Analysis

Q: How should researchers address conflicting bioactivity data across studies? A: Contradictions may arise from impurity profiles (e.g., residual solvents or synthetic intermediates). Cross-study comparisons require batch-specific impurity quantification (HPLC-ELSD) and orthogonal assays (e.g., SPR vs. cell-based readouts). Meta-analyses of structural analogs (e.g., diphenoxylate hydrochloride) can contextualize unexpected results .

Stability and Degradation Kinetics

Q: What experimental designs are recommended for studying pH-dependent stability? A: Use buffered solutions (pH 1–10) incubated at 37°C, with samples analyzed at intervals via HPLC. Apparent first-order degradation rate constants (kobs) are calculated, and Arrhenius plots predict shelf-life. Solid-state stability requires dynamic vapor sorption (DVS) to assess hygroscopicity .

Structure-Activity Relationship (SAR) Studies

Q: How does the diethylaminoethyl group influence target binding compared to other ammonium salts? A: Molecular docking simulations (e.g., AutoDock Vina) compare binding affinities of analogs. The diethylaminoethyl group enhances lipophilicity and membrane permeability, while its protonation state at physiological pH affects receptor interactions. Comparative studies with dimethylaminoethyl or pyrrolidinium analogs reveal steric and electronic effects .

Regulatory Compliance

Q: What pharmacopeial standards apply to this compound for preclinical studies? A: USP and EP monographs specify limits for residual solvents (ICH Q3C) and heavy metals (e.g., <10 ppm Pb). Reference standards must be characterized by NMR, IR, and elemental analysis. Batch documentation should include certificate of analysis (CoA) with HPLC chromatograms and mass spectra .

Mechanistic Studies

Q: How can researchers elucidate the metabolic pathways of this compound? A: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Phase I metabolites (hydroxylated or dealkylated products) and Phase II conjugates (glucuronides) are identified using software tools (e.g., MetabolitePilot). CYP enzyme inhibition assays pinpoint metabolic enzymes involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。